4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide
Description
4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide is a chemical compound that features a bromine atom, a tetrahydrofuran ring, and a benzenesulfonamide group
Properties
IUPAC Name |
4-bromo-N-[1-(oxolan-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-9(12-3-2-8-17-12)14-18(15,16)11-6-4-10(13)5-7-11/h4-7,9,12,14H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZUYXZXFOLDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide typically involves the following steps:
Sulfonamidation: The attachment of the sulfonamide group to the brominated benzene ring.
Tetrahydrofuran Ring Introduction: The incorporation of the tetrahydrofuran ring into the structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Nucleophilic Addition: The sulfonamide group can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by binding to their active sites, while the tetrahydrofuran ring may enhance the compound’s stability and bioavailability. The bromine atom can participate in halogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide: Unique due to the presence of the tetrahydrofuran ring.
4-bromo-N-ethylbenzenesulfonamide: Lacks the tetrahydrofuran ring, which may affect its stability and bioavailability.
N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide: Lacks the bromine atom, which may influence its reactivity and binding properties.
Uniqueness
The presence of both the bromine atom and the tetrahydrofuran ring in this compound makes it unique compared to similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
